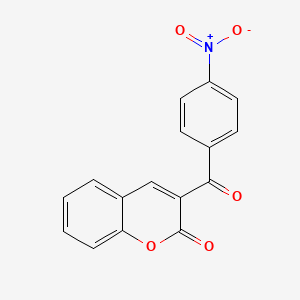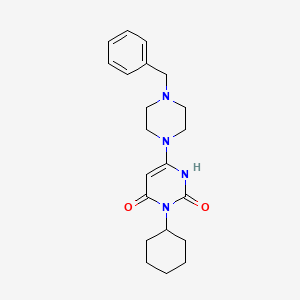![molecular formula C14H17ClN4O B6576821 1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea CAS No. 1179468-20-2](/img/structure/B6576821.png)
1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea (CPD-pyrazole-urea) is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that has been found to have a variety of biochemical and physiological effects, including modulating biological processes, such as cell growth, division, and differentiation. CPD-pyrazole-urea has been used in laboratory experiments for a variety of purposes, including studying the structure and function of proteins, cellular signaling pathways, and drug development.
科学研究应用
CPD-pyrazole-urea has a wide range of applications in scientific research. It has been used in laboratory experiments to study the structure and function of proteins, cellular signaling pathways, and drug development. For example, it has been used to study the structure of the human immunodeficiency virus (HIV) protease and to study the role of protein folding in drug development. It has also been used to study the effects of cellular signaling pathways on cell growth, division, and differentiation.
作用机制
The mechanism of action of CPD-pyrazole-urea is not fully understood. However, it is thought to act as a competitive inhibitor of enzymes involved in the synthesis of proteins, such as the HIV protease. It is also thought to act as an allosteric modulator of cellular signaling pathways, such as those involved in cell growth, division, and differentiation.
Biochemical and Physiological Effects
CPD-pyrazole-urea has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of proteins, such as the HIV protease. It has also been found to modulate the activity of cellular signaling pathways, such as those involved in cell growth, division, and differentiation. In addition, it has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
实验室实验的优点和局限性
The use of CPD-pyrazole-urea in laboratory experiments has several advantages. It is a small molecule, which makes it easy to work with and manipulate. It is also relatively inexpensive and can be synthesized using a variety of methods. However, there are also some limitations to using CPD-pyrazole-urea in laboratory experiments. It is not water soluble, which can make it difficult to use in some experiments. In addition, its effects on cellular signaling pathways and enzyme activity can be difficult to predict and control.
未来方向
There are a number of potential future directions for the use of CPD-pyrazole-urea in scientific research. It could be used to develop new drugs and therapies for the treatment of diseases, such as cancer and HIV. It could also be used to study the structure and function of proteins and cellular signaling pathways in more detail. In addition, it could be used to study the effects of environmental toxins on cellular processes. Finally, it could be used to develop new methods of drug delivery and to study the effects of drug-drug interactions.
合成方法
CPD-pyrazole-urea can be synthesized using a variety of methods. One method involves the reaction of 2-chlorophenyl isocyanate with 3,5-dimethyl-1H-pyrazol-1-yl ethyl amine in the presence of a base to form CPD-pyrazole-urea. Other methods of synthesis include the condensation of 2-chlorophenyl isocyanate with 3,5-dimethyl-1H-pyrazol-1-yl ethyl amine in the presence of a base and the reaction of 2-chlorophenyl isocyanate with 3,5-dimethyl-1H-pyrazol-1-yl ethyl amine in the presence of a base and an acid.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-10-9-11(2)19(18-10)8-7-16-14(20)17-13-6-4-3-5-12(13)15/h3-6,9H,7-8H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFLDSCVIUEOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6576756.png)
sulfamoyl}benzamide](/img/structure/B6576767.png)
![5-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pentanoic acid](/img/structure/B6576771.png)
![2-chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6576776.png)

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B6576788.png)
![3-(furan-2-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6576797.png)
![2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6576810.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B6576813.png)
![[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-(3-fluorophenyl)acetate](/img/structure/B6576830.png)
![[(3,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate](/img/structure/B6576836.png)
![4-[5-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6576859.png)